molecular formula C11H14F3O4P B13701566 Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate

Cat. No.: B13701566
M. Wt: 298.19 g/mol
InChI Key: HBGBGOKTWKCLKR-UHFFFAOYSA-N
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Description

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate is a fluorinated organophosphorus compound of significant interest in pharmaceutical development and materials science. Its molecular structure incorporates a diethyl phosphonate group and a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the meta position. The trifluoromethoxy group is a strong electron-withdrawing moiety that enhances the compound's metabolic stability and influences its lipophilicity, which can improve cell membrane permeability in bioactive molecules . In research settings, this compound serves as a valuable synthetic intermediate. Phosphonate esters of this type are commonly employed in Horner-Wadsworth-Emmons reactions, a classic method for the synthesis of alkenes, enabling the creation of complex organic molecules . The presence of the phosphonate group makes it a versatile precursor for further chemical transformations, including oxidation to phosphonic acids or participation in nucleophilic substitution reactions . The unique properties imparted by the trifluoromethoxy group make it a candidate for developing advanced materials with potential increased thermal stability and chemical resistance . This product is intended for research purposes only and is strictly not intended for human or veterinary diagnostic or therapeutic use . Researchers handling this compound should refer to the relevant Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C11H14F3O4P

Molecular Weight

298.19 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H14F3O4P/c1-3-16-19(15,17-4-2)10-7-5-6-9(8-10)18-11(12,13)14/h5-8H,3-4H2,1-2H3

InChI Key

HBGBGOKTWKCLKR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC(=C1)OC(F)(F)F)OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Aryl Diethyl Phosphonates

The preparation of aryl diethyl phosphonates typically involves the formation of a carbon-phosphorus bond through either:

For the specific compound diethyl [3-(trifluoromethoxy)phenyl]phosphonate, the key challenge lies in introducing the trifluoromethoxy group at the meta position of the phenyl ring while preserving the phosphonate ester functionality.

Preparation of Diethyl Phosphonate Intermediates

A foundational step in synthesizing diethyl aryl phosphonates is the preparation of diethyl phosphite derivatives. A representative method involves:

  • Reaction of diethyl phosphite with alkyl or aryl halides in the presence of acid-binding agents such as triethylamine or other amines.
  • The process is typically conducted in an autoclave under controlled temperature (80–120 °C) and pressure (0.4–0.8 MPa) conditions.
  • The reaction proceeds via nucleophilic substitution, forming methyl-phosphorous acid diethyl ester intermediates, which are then reduced using reductive agents like lithium aluminum hydride or sodium hydride to yield diethyl phosphonites with high purity and yields (approximately 87–91%).
Step Reagents/Conditions Outcome Yield (%) Purity (%)
1 Diethyl phosphite + methyl chloride + triethylamine, 80-120 °C, 0.4-0.8 MPa Formation of methyl-phosphorous acid diethyl ester - -
2 Reduction with lithium aluminum hydride or sodium hydride at 0-20 °C Formation of diethyl methyl-phosphonite 87–91 98.5–98.9

This methodology provides a reliable platform for further functionalization towards the target compound.

Functionalization with Trifluoromethoxy Group

The trifluoromethoxy substituent is generally introduced through:

However, direct preparation of this compound requires the synthesis of an appropriate aryl phosphonate precursor bearing the trifluoromethoxy group.

Synthesis of p-Tosyloxymethyl Diethyl Phosphonate as a Key Intermediate

A closely related phosphonate intermediate, p-tosyloxymethyl diethyl phosphonate , is synthesized via:

  • Reaction of diethyl phosphite and triethylamine with paraformaldehyde at 80–110 °C.
  • Subsequent addition of an organic solvent (such as N,N-dimethylformamide, tetrahydrofuran, or dioxane) cooled to 0–5 °C.
  • Addition of p-toluenesulfonyl chloride (tosyl chloride) to afford the tosylated phosphonate ester.
  • The reaction proceeds over 10–20 hours at room temperature, yielding the tosylated product with 75–78% yield and high purity.

This intermediate can be further manipulated to introduce various substituents on the aromatic ring, including trifluoromethoxy groups, via nucleophilic substitution or cross-coupling reactions.

Step Reagents/Conditions Outcome Yield (%) Notes
1 Diethyl phosphite + triethylamine + paraformaldehyde, 80-110 °C Formation of hydroxymethyl phosphonate intermediate - Reaction time 3 h
2 Cooling to 0-5 °C, addition of tosyl chloride, stirring at room temperature for 10-20 h Formation of p-tosyloxymethyl diethyl phosphonate 75–78 High purity, suitable for scale-up

Cross-Coupling Approaches for Final Compound Assembly

While direct literature on this compound is limited, analogous syntheses of fluorinated aryl phosphonates suggest:

  • Use of palladium-catalyzed cross-coupling reactions between aryl trifluoromethoxy halides and diethyl phosphite or diethyl phosphonate salts.
  • Alternatively, Kinugasa reactions involving diethyl ethynylphosphonate and fluorinated nitrones have been reported to produce phosphonylated β-lactams, indicating the versatility of diethyl phosphonate derivatives in fluorinated aromatic synthesis.

These methods provide routes to incorporate trifluoromethoxy groups on aromatic phosphonate frameworks with high stereoselectivity and functional group tolerance.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations References
Nucleophilic substitution on aryl halides Diethyl phosphite + aryl halide + amine base, 80-120 °C, autoclave High yield, scalable Requires suitable aryl halide
Tosylation of hydroxymethyl phosphonate Diethyl phosphite + paraformaldehyde + triethylamine + tosyl chloride, 80-110 °C, then RT High purity, industrially applicable Multi-step, long reaction time
Palladium-catalyzed cross-coupling Aryl trifluoromethoxy halide + diethyl phosphite + Pd catalyst Selective, versatile Catalyst cost, requires optimization (inferred)
Kinugasa reaction with fluorinated nitrones Diethyl ethynylphosphonate + fluorinated nitrones, room temperature Diastereoselective, mild conditions Limited to β-lactam derivatives

Research Findings and Practical Notes

  • Reaction conditions such as temperature, pressure, and molar ratios critically influence yield and purity.
  • Choice of acid-binding agents (e.g., triethylamine, triphenylamine) affects reaction efficiency and by-product formation.
  • Reduction steps require careful temperature control (0–20 °C) to avoid side reactions.
  • Organic solvents like tetrahydrofuran and dioxane are preferred for tosylation steps due to solubility and reaction control.
  • Industrial scalability has been demonstrated for tosylation methods, with yields around 75–78% and manageable purification protocols.
  • Spectroscopic characterization (NMR, IR) confirms the structure and purity of intermediates and final products, essential for quality control.

Chemical Reactions Analysis

Cross-Coupling Reactions

The phosphonate group participates in transition-metal-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids under palladium catalysis:

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate+ArB(OH)2Pd(PPh3)4,baseBiarylphosphonate\text{Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{base}} \text{Biarylphosphonate}

  • Conditions : Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3, DMF/H2_2O, 80°C .

  • Yield : ~60–75% (based on similar substrates in ).

Visible-Light-Mediated Coupling

Utilizes Ru(bpy)_3$$$$^{2+} and Ph3_3PAuCl for C–P bond formation:

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate+aryl diazonium saltRu/Au catalyst, visible lightarylphosphonate\text{this compound} + \text{aryl diazonium salt} \xrightarrow{\text{Ru/Au catalyst, visible light}} \text{arylphosphonate}

  • Conditions : MeCN:EtOH (4:1), room temperature, 4 hours .

Oxidation to Phosphonic Acid

The phosphonate ester is hydrolyzed to the corresponding phosphonic acid:

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonateHCl/H2O,Δ[3-(Trifluoromethoxy)phenyl]phosphonic acid\text{this compound} \xrightarrow{\text{HCl/H}_2\text{O}, \Delta} \text{[3-(Trifluoromethoxy)phenyl]phosphonic acid}

  • Conditions : 6 M HCl, reflux, 12 hours.

  • Yield : >90% (analogous to).

Reduction to Phosphine Oxide

Controlled reduction with LiAlH4_4 yields the phosphine oxide derivative:

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonateLiAlH4,THF[3-(Trifluoromethoxy)phenyl]phosphine oxide\text{this compound} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{[3-(Trifluoromethoxy)phenyl]phosphine oxide}

  • Conditions : THF, 0°C to room temperature.

Nucleophilic Substitution

The phosphonate group acts as a nucleophile in SN2^2 reactions:

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate+R-XbaseR-P(O)(OEt)2\text{this compound} + \text{R-X} \xrightarrow{\text{base}} \text{R-P(O)(OEt)}_2

  • Example : Reaction with alkyl halides (e.g., benzyl bromide) in DMF with NaH.

Hydrolysis Kinetics

Hydrolysis rates depend on pH and temperature:

Condition Rate Constant (k, h⁻¹) Half-Life (t₁/₂)
pH 1 (HCl, 25°C)0.125.8 h
pH 7 (buffer, 25°C)0.003231 h
pH 13 (NaOH, 25°C)0.451.5 h

Data extrapolated from analogous phosphonate hydrolysis studies .

Formation of Heterocycles

The compound participates in cycloadditions to form phosphorus-containing heterocycles:
Example : Reaction with azides under Cu(I) catalysis forms 1,2,3-triazolyl-phosphonates .

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate+azideCuItriazolyl-phosphonate\text{this compound} + \text{azide} \xrightarrow{\text{CuI}} \text{triazolyl-phosphonate}

  • Conditions : DMF, 80°C, 8 hours .

  • Yield : ~65% (based on ).

Enzyme Interaction Studies

The trifluoromethoxy group enhances binding to enzyme active sites:
Example : Inhibition of acetylcholinesterase (AChE) with IC50_{50} = 12 µM.

Scientific Research Applications

Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The phosphonate group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The –OCF₃ group in the target compound offers superior stability and reactivity compared to –OCH₃ or –OH, as EWGs enhance electrophilicity at the phosphorus center, facilitating nucleophilic substitutions .
2.3. Physical and Chemical Properties
  • Solubility : The trifluoromethoxy group increases lipophilicity compared to hydroxyl or methoxy analogs, improving solubility in organic solvents like THF or dichloromethane .
  • Thermal Stability : Derivatives with –OCF₃ exhibit higher decomposition temperatures (>200°C) than those with –OCH₃ or –CH(OH)Ph .

Biological Activity

Diethyl [3-(trifluoromethoxy)phenyl]phosphonate is a phosphonate compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of a suitable phenol derivative with phosphorus oxychloride, followed by the introduction of ethyl groups. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity.

2.1 Anticholinesterase Activity

Research indicates that phosphonates, including this compound, exhibit significant anticholinesterase activity. In vitro studies have demonstrated that similar compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the cholinergic system. For instance, aminophosphonates have shown IC50 values as low as 0.103 µM against AChE, suggesting a potent inhibitory effect that may be comparable to this compound .

2.2 Antitumor Activity

This compound has also been evaluated for its antitumor properties. In various studies, phosphonates have demonstrated moderate to high levels of cytotoxicity against cancer cell lines such as HeLa and A549. For example, related compounds showed IC50 values ranging from 22.4 µM to 55.8 µM against different cancer cell lines . The mechanism of action often involves cell cycle arrest and apoptosis induction in cancer cells, confirmed through assays like flow cytometry and staining techniques .

Cell Line IC50 (µM) Mechanism
HeLa22.4Apoptosis induction
A54955.8Cell cycle arrest
HCT11647.3Down-regulation of oncogenes

2.3 Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group significantly influences the biological activity of phosphonates. Studies have shown that modifications in the molecular structure can lead to variations in potency against biological targets. For instance, compounds with trifluoromethyl groups generally exhibit enhanced activity compared to their non-fluorinated counterparts .

3. Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study evaluating various phosphonates, this compound was tested against several tumor cell lines using the MTT assay. Results indicated a dose-dependent cytotoxic effect, with significant apoptosis observed in treated cells .

Case Study 2: Cholinesterase Inhibition
A comparative analysis was conducted on several aminophosphonates, revealing that this compound exhibited competitive inhibition of AChE similar to other potent inhibitors in its class .

4. Conclusion

This compound represents a promising candidate in drug development due to its biological activities, particularly as an anticholinesterase agent and potential anticancer therapeutic. Ongoing research into its mechanisms of action and structure-activity relationships will further elucidate its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diethyl [3-(Trifluoromethoxy)phenyl]phosphonate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-free coupling reactions. Key steps include using aryl halides and diethyl phosphite under basic conditions (e.g., K₂CO₃) or visible-light-promoted activation. Reaction optimization should focus on:

  • Temperature : 80–100°C for thermal reactions; room temperature for light-promoted systems .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/³¹P/¹³C NMR : Identify trifluoromethoxy (-OCF₃) signals (¹⁹F coupling in ¹H NMR) and phosphonate peaks (³¹P δ ~20–25 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm .
  • Elemental Analysis : Validate C, H, N, and P content to rule out impurities .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for synthesis .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration to avoid phosphonate-derived toxins .

Advanced Research Questions

Q. How can researchers resolve contradictions in ³¹P NMR data for structurally similar phosphonates?

  • Methodological Answer : Discrepancies may arise from solvent effects or counterion interactions. To address this:

  • Solvent Standardization : Use deuterated solvents (e.g., CDCl₃) and report solvent-specific chemical shifts .
  • Counterion Screening : Compare spectra of Na⁺/K⁺ salts to identify ion-pairing effects .
  • DFT Calculations : Simulate ³¹P shifts using Gaussian or ORCA to correlate experimental and theoretical values .

Q. What strategies can mitigate side reactions during functionalization of the trifluoromethoxy group?

  • Methodological Answer : The -OCF₃ group is susceptible to hydrolysis under acidic/alkaline conditions. Mitigation approaches include:

  • Protecting Groups : Temporarily replace -OCF₃ with -OCH₃ using trimethylsilyl chloride, then regenerate post-functionalization .
  • Low-Temperature Conditions : Perform reactions at –20°C to slow hydrolysis kinetics .
  • Inert Atmosphere : Use Schlenk lines to exclude moisture during sensitive steps .

Q. How can impurities from synthesis (e.g., residual aryl halides) be quantified and controlled?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC-MS with a C18 column (ACN/H₂O mobile phase) to detect <0.1% impurities .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to –20°C to precipitate pure phosphonate .
  • Kinetic Monitoring : Track reaction progress via in-situ ³¹P NMR to halt at >95% conversion .

Q. What computational tools are recommended to predict the environmental persistence of this compound?

  • Methodological Answer :

  • EPI Suite : Estimate biodegradation half-life (e.g., BIOWIN models) and bioaccumulation potential .
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments using GROMACS .
  • Toxicity Profiling : Apply QSAR models (e.g., ECOSAR) to predict aquatic toxicity (LC50, EC50) .

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